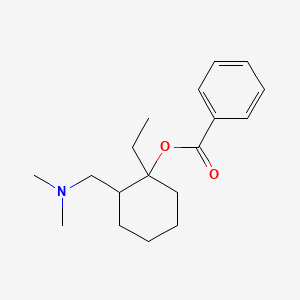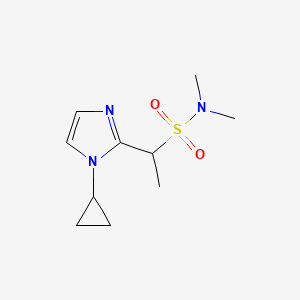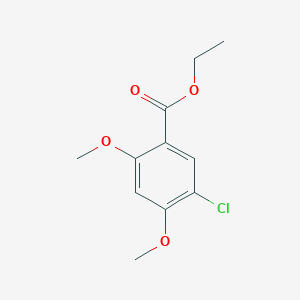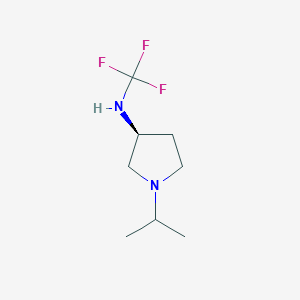
(S)-1-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine derivative characterized by the presence of a pyrrolidine ring substituted with an isopropyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex, which provides a variety of cyclic amines in good to excellent yields . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .
Industrial Production Methods
Industrial production of (S)-1-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine may involve large-scale synthesis using similar catalytic methods, with optimization for yield and purity. The use of chiral catalysts and enantioselective reactions is crucial to ensure the production of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the amine site.
Aplicaciones Científicas De Investigación
(S)-1-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and as a chiral auxiliary in asymmetric synthesis.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Mecanismo De Acción
The mechanism of action of (S)-1-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the trifluoromethyl group contribute to its binding affinity and selectivity. The compound may act as an inhibitor or modulator of target proteins, affecting their activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple cyclic amine with a similar ring structure but lacking the isopropyl and trifluoromethyl groups.
N-methylpyrrolidine: A derivative with a methyl group instead of the isopropyl group.
Trifluoromethylpyrrolidine: A compound with only the trifluoromethyl group attached to the pyrrolidine ring.
Uniqueness
(S)-1-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the combination of the isopropyl and trifluoromethyl groups, which enhance its steric and electronic properties. This makes it a valuable compound for designing molecules with specific biological activities and improved pharmacokinetic profiles .
Propiedades
Fórmula molecular |
C8H15F3N2 |
|---|---|
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
(3S)-1-propan-2-yl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H15F3N2/c1-6(2)13-4-3-7(5-13)12-8(9,10)11/h6-7,12H,3-5H2,1-2H3/t7-/m0/s1 |
Clave InChI |
UJLYFPPSDRYHOC-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)N1CC[C@@H](C1)NC(F)(F)F |
SMILES canónico |
CC(C)N1CCC(C1)NC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


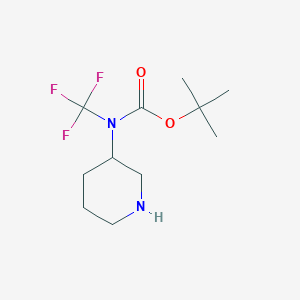
![Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester](/img/structure/B13955767.png)
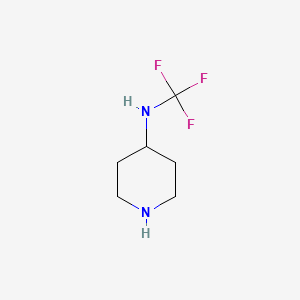
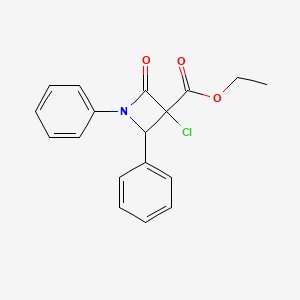

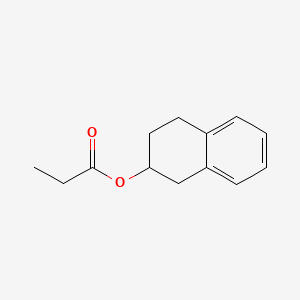
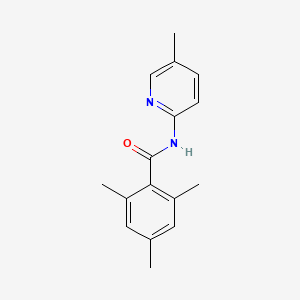
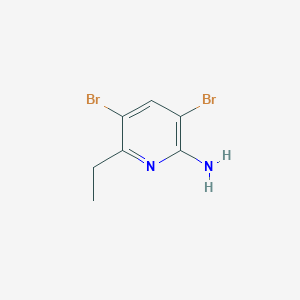
![3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine](/img/structure/B13955818.png)
